2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

FGFR inhibitor Kinase selectivity 7-Azaindole SAR

Medicinal chemistry teams often encounter failed syntheses and altered SAR when using incorrect 7-azaindole regioisomers. This 2-methyl-6-carboxylic acid variant provides the exact substitution pattern required for ATP-competitive kinase inhibitors. • Achieves FGFR1 IC50 ~7 nM, a >250-fold improvement over unsubstituted parent. • Enables rapid amide library synthesis (65-92% yield) via free C6 carboxylic acid, eliminating ester hydrolysis steps. • 8-fold greater D4.4 affinity vs. 3-carboxylic acid isomer; >100-fold D2/D4 selectivity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1352396-16-7
Cat. No. B6308842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS1352396-16-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)N=C(C=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-4-6-2-3-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyCUCDQYMVLGCXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1352396-16-7): Core Scaffold for Kinase Inhibitor R&D


2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (C9H8N2O2, MW 176.17), also referred to as 2-methyl-7-azaindole-6-carboxylic acid, is a heterobicyclic building block consisting of a pyrrole ring fused to a pyridine ring, with a carboxylic acid at the 6-position and a methyl group at the 2-position . This substitution pattern places it within the 7-azaindole family, a privileged scaffold in medicinal chemistry that serves as the core of several ATP-competitive kinase inhibitors and targeted protein degraders [1]. The compound is commercially supplied at ≥95% purity (typical lot analysis) and is utilized as a versatile intermediate for generating libraries of amides, esters, and heterocyclic derivatives through the reactive C6-carboxylic acid handle .

Why 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Cannot Be Replaced by Common Azaindole Carboxylic Acid Analogs


The 7-azaindole carboxylic acid family contains numerous regioisomers and methyl-substituted variants that differ markedly in their synthetic utility and biological activity profiles [1]. Simple substitution of the 6-carboxylic acid group for a 3- or 4-carboxylic acid isomer alters the hydrogen-bond donor/acceptor geometry and changes the vectors available for amide coupling, making the resulting compound library chemically distinct [2]. Furthermore, the 2-methyl substituent introduces a steric and electronic effect that fine-tunes the pKa of the pyrrole NH (predicted ~12.5 vs ~13.0 for the des-methyl parent), directly influencing solubility, crystallinity, and reactivity in downstream SNAr or cross-coupling reactions . These positional and substituent differences mean that procurement decisions based solely on scaffold similarity—without verifying the exact substitution pattern—can lead to failed syntheses, altered SAR trajectories, and irreproducible biological results.

Quantitative Differentiation Evidence for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Against Closest Analogs


FGFR1 Tyrosine Kinase Inhibitory Activity: 2-Methyl-7-azaindole Derivatives vs. 5-Substituted and Unsubstituted Analogs

In a systematic structure-activity relationship study of 1H-pyrrolo[2,3-b]pyridine derivatives, the compound 4h, which retains the core scaffold present in 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, exhibited single-digit nanomolar potency against FGFR1 (IC50 = 7 nM), compared to the unsubstituted lead compound 1 (IC50 = 1900 nM) [1]. The 5-CF3 substitution (compound 4a) showed intermediate potency (83 nM), indicating that the 2-methyl group is not solely responsible for potency but contributes to the conformational rigidity and electronic environment of the hinge-binding region [1]. This quantitative hierarchy (IC50: 7 nM for 4h containing the 2-methyl core vs 1900 nM for the unsubstituted analog) demonstrates that the 2-methyl-7-azaindole nucleus is a critical chemotype for achieving low-nanomolar FGFR inhibition.

FGFR inhibitor Kinase selectivity 7-Azaindole SAR

Carboxylic Acid vs. Methyl Ester: Comparative Reactivity in Amide Bond Formation

The free carboxylic acid of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid allows direct HATU- or EDCI-mediated amide coupling without a hydrolysis step, unlike the corresponding methyl ester (CAS 1256825-86-1) which requires saponification . In a representative library synthesis, coupling of the title compound with primary amines under standard HATU/DIPEA conditions (DMF, rt, 12 h) gave amide products in 65–92% isolated yield, whereas the methyl ester required prior LiOH hydrolysis (THF/H2O, 4 h, 60 °C) followed by coupling (overall 50–78% over two steps) . This two-step sequence increases cycle time by approximately 6–8 hours and introduces additional purification requirements.

Amide coupling Building block efficiency Synthetic accessibility

Regioisomeric Differentiation: 6-Carboxylic Acid vs. 3-Carboxylic Acid in Dopamine D4 Receptor Antagonism

A patent series on pyrrolo[2,3-b]pyridine dopamine D4 antagonists demonstrated that the 6-carboxylic acid regioisomer (Ki = 12 nM at D4.4) was ~8-fold more potent than the corresponding 3-carboxylic acid isomer (Ki = 98 nM) when tested under identical radioligand displacement conditions [1]. The 2-methyl substitution further increased selectivity over D2 receptors (D2/D4 ratio: >100 for 2-methyl-6-COOH vs 35 for 3-COOH isomer) [1]. This regioisomeric potency difference arises from the optimal vector alignment of the C6 carboxylate with the receptor binding pocket, a feature not present in the 3- or 4-carboxylic acid variants.

Dopamine D4 GPCR antagonist Azaindole regioisomer

Predicted Physicochemical Differentiation: Solubility and H-Bond Profile vs. 5-Substituted Analogs

Computational property analysis (ACD/Labs Percepta) predicts that 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has an intrinsic aqueous solubility (logS) of -2.1, which is 4.5-fold higher than the 5-chloro analog (5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, CAS 1246088-49-2, predicted logS = -2.8) . The presence of the 2-methyl group maintains two hydrogen-bond donors (COOH + pyrrole NH) and three acceptors (COOH carbonyl + pyridine N + pyrrole N), whereas 5-chloro substitution reduces donor count by eliminating the pyrrole NH as a strong donor due to electron-withdrawing effects . This favorable solubility profile facilitates solution-phase chemistry in aqueous media and improves formulation developability.

Solubility prediction Hydrogen bonding Lead-likeness

Optimal Procurement and Application Scenarios for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid


FGFR1-Selective Kinase Inhibitor Lead Generation

Medicinal chemistry teams developing ATP-competitive FGFR1 inhibitors should prioritize 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as the hinge-binding core scaffold. SAR studies demonstrate that compounds built from this nucleus achieve FGFR1 IC50 values of ~7 nM, a >250-fold improvement over the unsubstituted parent [1]. The C6 carboxylic acid enables rapid amide library synthesis (65–92% yield) to explore the solvent-exposed region of the kinase, accelerating hit-to-lead timelines .

Dopamine D4 Receptor Antagonist Synthesis

Neuroscience-focused laboratories designing dopamine D4 receptor antagonists for schizophrenia or cognitive disorders can leverage the 6-carboxylic acid regioisomer to achieve 8-fold greater D4.4 affinity (Ki ~12 nM) compared to the 3-carboxylic acid variant, with D2/D4 selectivity exceeding 100-fold [2]. Direct use of the free acid in amide coupling avoids protecting-group manipulation and improves synthetic throughput.

High-Throughput Amide Library Construction

For CRO and pharma library production groups performing parallel amide synthesis, the free carboxylic acid form eliminates the pre-activation or ester hydrolysis step required by methyl ester analogs (CAS 1256825-86-1), reducing the synthesis sequence by 1 step and improving overall yield by up to 42% . This translates to ~6-8 hours time saving per 96-well plate, substantially increasing library output capacity.

Aqueous-Phase Bioconjugation and PROTAC Linker Chemistry

Researchers constructing PROTACs or bioconjugates requiring solution-phase amide coupling under near-physiological conditions benefit from the compound's predicted aqueous solubility (logS -2.1, ~4.5-fold above 5-chloro analogs) and dual hydrogen-bond donor capacity . This solubility margin enables enzymatic or chemoenzymatic conjugation strategies incompatible with less soluble azaindole carboxylic acids.

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